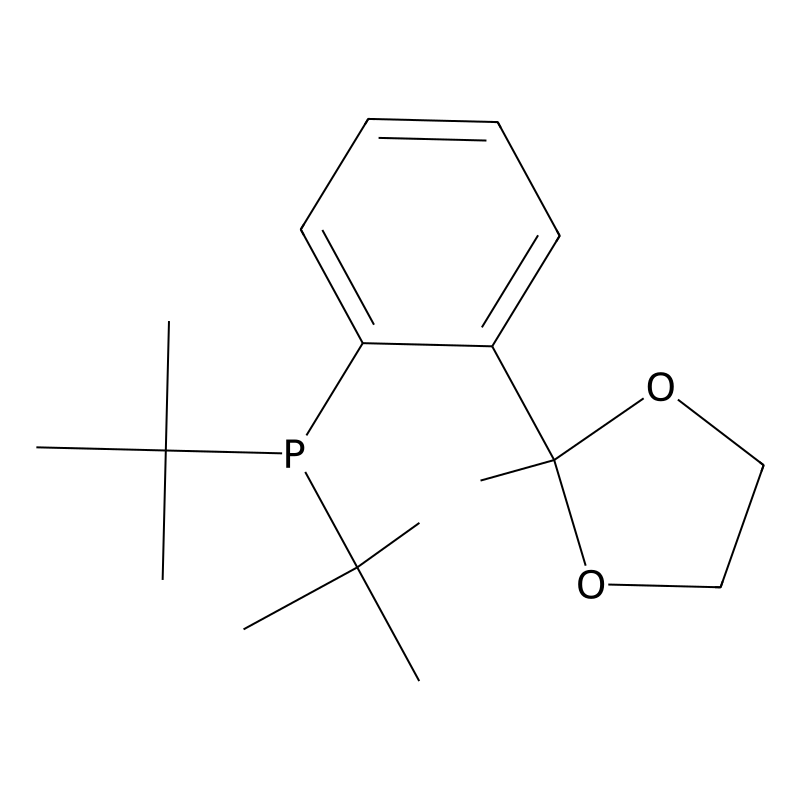

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound characterized by its unique structure, which includes a 1,3-dioxolane ring and a phenyl moiety. Its chemical formula is , and it is recognized for its steric and electronic properties that enhance its reactivity in various chemical processes. This compound is primarily used as a ligand in organometallic chemistry and catalysis due to its ability to stabilize metal complexes and facilitate various reactions .

- Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be utilized in further synthetic applications.

- Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups, allowing for the synthesis of diverse phosphine derivatives.

- Coordination: As a ligand, it can coordinate with transition metals, forming metal-phosphine complexes that are crucial in catalysis .

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and various electrophiles for substitution reactions. Controlled temperatures and inert atmospheres are typically maintained to prevent degradation during these processes.

While specific biological activity data for di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is limited, phosphines generally exhibit interesting biological properties. Some phosphine derivatives have been studied for their potential anti-cancer activities and as inhibitors of certain enzymes. The unique structure of this compound may contribute to its interaction with biological systems, although further studies are required to elucidate its specific biological effects .

The synthesis of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of chlorophosphines with organometallic reagents under controlled conditions. Key steps include:

- Reagent Preparation: A chlorophosphine is reacted with an organolithium or Grignard reagent.

- Reaction Conditions: The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize side reactions.

- Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization .

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several applications:

- Catalysis: It serves as a ligand in transition metal-catalyzed reactions, facilitating carbon-carbon and carbon-heteroatom bond formation.

- Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly those containing phosphine groups.

- Material Science: It is investigated for potential use in developing new materials with unique electronic and optical properties .

Interaction studies involving di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine primarily focus on its role as a ligand in metal complexes. These studies reveal how the steric bulk and electronic properties of the phosphine affect the reactivity and selectivity of metal-catalyzed reactions. For instance, variations in substituents on the phosphine can significantly influence catalytic performance in cross-coupling reactions .

Several compounds share structural similarities with di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Di-tert-butyl(2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl-2-yl)phosphine | Tertiary phosphine with complex substituents | Enhanced steric hindrance |

| Di-tert-butyl malonate | Ester derivative | Used in synthetic chemistry |

| 1,4-Di-tert-butyl-2,5-dimethoxybenzene | Aromatic compound | Exhibits different reactivity patterns |

Uniqueness: Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine stands out due to the presence of the 1,3-dioxolane moiety. This feature imparts distinct steric and electronic properties that enhance its utility in catalytic applications compared to other tertiary phosphines .

Chemical Nomenclature

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine represents a tertiary organophosphine compound with a complex structural framework incorporating both phosphorus-containing and heterocyclic components [1]. The International Union of Pure and Applied Chemistry name for this compound is ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane, following the established principles for phosphorus-containing organic compounds [1] [2]. The compound is also known by several synonymous names including 2-(2-Di-tert-butylphosphinophenyl)-2-methyl-1,3-dioxolane and Bis(1,1-dimethylethyl)[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]-phosphine [5] [14].

The nomenclature follows the systematic approach established by the International Union of Pure and Applied Chemistry for organophosphorus compounds, where the phosphine portion is designated as the parent structure with appropriate substituent prefixes [8]. The compound's Chemical Abstracts Service registry number is 1202864-99-0, providing a unique identifier for this specific molecular entity [1] [2]. Alternative commercial designations include 2′-(Di-tert-butylphosphino)acetophenone ethylene ketal, reflecting its structural relationship to acetophenone derivatives protected with ethylene glycol [5] [14].

Molecular Formula and Basic Structural Parameters

The molecular formula of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is C₁₈H₂₉O₂P, with a molecular weight of 308.4 grams per mole [1] [14]. The compound's structure incorporates several distinct functional groups: two tert-butyl substituents attached to phosphorus, a phenyl ring system, and a 1,3-dioxolane ring bearing a methyl substituent [1]. The Simplified Molecular-Input Line-Entry System representation is CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C, providing a linear notation for the molecular structure [1] [14].

The International Chemical Identifier for this compound is InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3, which uniquely describes the molecular connectivity and hydrogen atom positions [1] [5]. The corresponding International Chemical Identifier Key is QXUUTILKIBBBDF-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier string [1] [5].

Phosphine Structural Characteristics

As a tertiary phosphine, Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine belongs to the class of organophosphorus compounds with the general formula PR₃, where three organic substituents are bonded to a central phosphorus atom [7] [9]. The phosphorus center adopts a pyramidal geometry, consistent with the general structural principles of tertiary phosphines [18]. The compound exhibits the characteristic properties of phosphine ligands, including the ability to function as a two-electron donor through the lone pair on phosphorus [9] [24].

The tert-butyl groups attached to phosphorus provide significant steric bulk, which influences the compound's coordination behavior and reactivity patterns [9] [22]. These bulky substituents are expected to result in a relatively large Tolman cone angle, a parameter that quantifies the steric hindrance around the phosphorus center [20] [21]. The electronic properties of the phosphine are modulated by the nature of the substituents, with the tert-butyl groups providing electron-donating character through their inductive effects [9] [25].

Dioxolane Ring System Analysis

The 1,3-dioxolane moiety in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine represents a five-membered heterocyclic ring containing two oxygen atoms in the 1 and 3 positions [10] [19]. This structural feature is commonly employed as a protecting group for carbonyl compounds, formed through the acetalization of aldehydes or ketalization of ketones with ethylene glycol [10]. The 2-methyl substitution on the dioxolane ring indicates that the original carbonyl precursor was likely acetophenone or a related methyl ketone [10] [30].

The dioxolane ring adopts a puckered conformation to minimize ring strain, with the substituents preferentially occupying equatorial-like positions [10]. The presence of this heterocyclic system contributes to the overall molecular complexity and may influence the compound's solubility characteristics and coordination behavior [13]. The ethylene bridge within the dioxolane structure (represented by the -OCH₂CH₂O- fragment) provides conformational flexibility while maintaining the protective function of the acetal linkage [10] [19].

Structural Data Summary

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₉O₂P | [1] [14] |

| Molecular Weight | 308.4 g/mol | [1] [14] |

| Chemical Abstracts Service Number | 1202864-99-0 | [1] [2] |

| European Community Number | 693-628-5 | [2] [5] |

| Melting Point Range | 85-89°C | [5] [14] |

| Physical State | Solid | [5] [14] |

| Appearance | White to light brown powder | [5] |

| Purity (typical) | 97% | [2] [5] |

Stereochemical Considerations

The phosphorus center in Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is not a stereocenter due to the presence of two identical tert-butyl substituents [7]. However, the overall molecular structure exhibits conformational complexity arising from the rotation around single bonds, particularly the phosphorus-carbon bond connecting to the phenyl ring and the bond linking the phenyl ring to the dioxolane moiety [22]. The 2-methyl substitution on the dioxolane ring does not create additional stereocenters, as the carbon bearing the methyl group is also bonded to two oxygen atoms of the ring system [10].

The conformational preferences of the molecule are influenced by steric interactions between the bulky tert-butyl groups and the aromatic ring system, as well as potential intramolecular interactions involving the dioxolane oxygen atoms [22]. These conformational factors are important considerations for understanding the compound's behavior as a ligand in coordination complexes and its reactivity in various chemical transformations [21] [22].

Comparative Structural Analysis

Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can be structurally compared to other tertiary phosphines commonly used in organometallic chemistry and catalysis [9] [24]. The presence of the dioxolane-substituted phenyl group distinguishes it from simpler phosphines such as triphenylphosphine or tri-tert-butylphosphine [9]. The compound shares structural similarities with other functionalized arylphosphines that have been developed for specialized applications in catalysis and ligand design [21] [24].

The historical development of Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine traces its origins to the fundamental discoveries in phosphorus chemistry spanning over three centuries. The foundational period began with the serendipitous discovery of white phosphorus by alchemist H. Brand in 1696 [1]. This discovery established the elemental foundation upon which all subsequent phosphorus chemistry would be built, including the complex organophosphorus compounds we study today.

The early nineteenth century witnessed crucial developments in phosphorus compound synthesis. In 1808, J. L. Gay-Lussac and L. J. Thénard achieved the first synthesis of phosphorus trichloride [1], which would later become a fundamental precursor for organophosphorus synthesis. This was followed by A. Wurtz's synthesis of phosphorus oxychloride in 1847 [1], another critical building block for phosphorus-containing compounds.

The first observation of an organophosphorus compound occurred in 1845 when Paul Thénard described a mixture containing trimethylphosphine, marking the first documented carbon-phosphorus bond [1]. This groundbreaking observation opened the pathway for the development of more complex organophosphorus structures. Subsequently, Franz Voegeli synthesized triethyl phosphate in 1848 [2] [3], establishing important methodologies for organophosphate synthesis that would influence future developments in the field.

Emergence of Organophosphorus Methodology (1850-1950)

The late nineteenth and early twentieth centuries saw the establishment of fundamental synthetic methodologies that would prove essential for complex phosphine synthesis. A. W. von Hofman synthesized methylphosphonic acid dichloride in 1873 [1], demonstrating the feasibility of creating direct carbon-phosphorus bonds. The development of the Michaelis reaction by A. Michaelis in 1898 [1] provided a standard method for phosphonate synthesis, while A. Arbuzow's research between 1904-1906 [1] established the fundamental Arbuzov rearrangement, a cornerstone reaction in organophosphorus chemistry.

During this period, parallel developments in cyclic acetal chemistry were also taking place. The synthesis of 1,3-dioxolane derivatives emerged through various methodologies, including the condensation of ethylene glycol with formaldehyde using p-toluenesulfonic acid as catalyst [4]. Alternative approaches involved the reaction of ethylene oxide with formaldehyde using tin tetrachloride or tetraethylammonium bromide as catalysts [5] [6]. These early methods established the fundamental chemistry necessary for incorporating dioxolane moieties into complex molecular structures.

Table 1: Key Research Findings in Organophosphorus Chemistry Development

| Discovery/Development | Year | Researcher(s) | Significance |

|---|---|---|---|

| Discovery of white phosphorus | 1696 | H. Brand | Foundation element for all phosphorus chemistry |

| First organophosphorus compound | 1845 | Paul Thénard | First carbon-phosphorus bond observed |

| Triethyl phosphate synthesis | 1848 | Franz Voegeli | Established organophosphate synthesis methods |

| Phosphorus trichloride synthesis | 1808 | Gay-Lussac & Thénard | Key precursor for organophosphorus synthesis |

| Michaelis reaction development | 1898 | A. Michaelis | Standard method for phosphonate synthesis |

| Arbuzov reaction development | 1904-1906 | A. Arbuzow | Fundamental rearrangement in P chemistry |

Modern Phosphine Ligand Era (1950-2000)

The transition to modern phosphine chemistry began in 1948 when Reppe first employed triphenylphosphine as a modifying ligand in a catalytic reaction [7]. This marked the beginning of the phosphine catalysis era and demonstrated the potential of phosphine ligands in enhancing catalytic processes. The 1960s witnessed the emergence of modern homogeneous catalysis [7], where phosphine ligands became fundamental components of transition metal catalysts.

A significant milestone occurred in 1966 when Märkl achieved the first synthesis of λ³-2,4,6-triphenylphosphinine [8], followed by Ashe III's synthesis of the parent phosphinine C₅H₅P in 1971 [8]. These developments expanded the scope of phosphorus-containing aromatic systems and demonstrated the potential for creating phosphorus compounds with unique electronic properties.

The development of P-chirogenic phosphine ligands reached a crucial point in 1975 with Knowles and co-workers at Monsanto creating DIPAMP (1,2-bis(anisylphenylphosphino)ethane) [9]. This breakthrough led to the industrial production of L-DOPA through rhodium-catalyzed asymmetric hydrogenation, achieving enantioselectivities up to 96% [9]. The success of DIPAMP demonstrated the potential for phosphine ligands in asymmetric catalysis and pharmaceutical applications.

The emergence of sterically demanding phosphine ligands gained momentum with the first mention of 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB) by Moulton and Shaw in 1976 [10]. This bidentate phosphine ligand, notable for its bulky tert-butyl substituents, would later prove instrumental in various catalytic processes, including Lucite International's Alpha process for methyl methacrylate production [10].

Table 2: Historical Development of 1,3-Dioxolane Synthesis Methods

| Method | Catalyst/Conditions | Temperature Range | Yield Range | Development Period |

|---|---|---|---|---|

| Glycol-formaldehyde condensation | p-Toluenesulfonic acid | Room temperature to reflux | 85-96% | Early 20th century |

| Epoxide-aldehyde addition | SnCl₄ or Et₄NBr | Room temperature | 22-85% | 1930s-1940s |

| Neutral pH synthesis | Lithium halides | Room temperature to 220°C | Variable | 1970s-1980s |

| Photocatalytic synthesis | FeCl₃/NaNO₂ + UV | 50°C with UV irradiation | 67% | 2000s |

| Lewis acid catalysis | BF₃, TiCl₄, AlCl₃ | Variable | High yields | 1940s-present |

| Organometallic catalysis | [Cp*Ir(NCMe)₃]²⁺ | 22°C | Good yields | 1990s-present |

Contemporary Developments and Target Compound Emergence (2000-Present)

The late twentieth and early twenty-first centuries have witnessed remarkable advances in phosphine ligand design and synthesis. Stephen L. Buchwald's description of dialkylbiaryl phosphine ligands in 1998 [11] revolutionized palladium-catalyzed coupling reactions. These ligands, sometimes referred to as "Buchwald ligands," enhanced catalytic activity through their electron-richness, steric bulk, and special structural features, enabling previously challenging transformations such as carbon-nitrogen and carbon-carbon bond formation under mild conditions [11].

Concurrent developments in dioxolane chemistry included the exploration of neutral synthesis conditions using lithium halides as catalysts [12], photocatalytic methods employing iron(III) chloride and sodium nitrite systems under ultraviolet irradiation [13] [14], and organometallic catalysis using complexes such as [Cp*Ir(NCMe)₃]²⁺ [6] [15]. These methodological advances provided chemists with diverse tools for incorporating dioxolane functionalities into complex molecular frameworks.

The specific compound Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine was first documented in the PubChem database in 2013 [16], representing the convergence of decades of development in both organophosphorus and dioxolane chemistry. This compound, with the molecular formula C₁₈H₂₉O₂P and molecular weight of 308.4 g/mol [16], exemplifies the sophisticated design principles that have evolved in modern ligand chemistry.

The compound's structure incorporates several key design elements that reflect the historical development of the field: the di-tert-butyl phosphine moiety provides steric bulk and electron-richness derived from the lessons learned with compounds like 1,2-DTBPMB [10], while the 2-methyl-1,3-dioxolane substituent represents the integration of protecting group chemistry and potential hemilabile ligand behavior, concepts that emerged from decades of research in both organophosphorus and carbohydrate chemistry [17] [13].

Synthetic Evolution and Research Findings

The development of synthesis methods for tertiary phosphines has evolved significantly over the decades. Early approaches relied primarily on nucleophilic displacement reactions using Grignard reagents with phosphorus halides [18]. Modern synthetic strategies have expanded to include phosphine-directed carbon-hydrogen activation [19], providing efficient methods for late-stage diversification of phosphine ligands.

Research findings indicate that the synthesis of di-tert-butyl substituted phosphines typically involves the reaction of organometallic reagents with di-tert-butylchlorophosphine [20] [21]. The specific compound under study likely follows similar synthetic pathways, with the dioxolane-containing aryl group being introduced through cross-coupling methodologies or direct metallation approaches.